3',5'-TIPS-N-Ac-Adenosine

説明

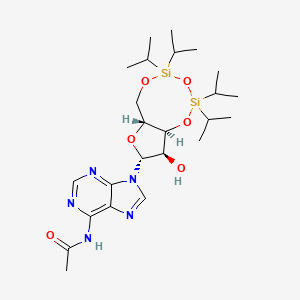

3',5'-TIPS-N-Ac-Adenosine is a useful research compound. Its molecular formula is C24H41N5O6Si2 and its molecular weight is 551.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3',5'-TIPS-N-Ac-Adenosine is a synthetic analog of adenosine, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the presence of a triisopropylsilyl (TIPS) group and an N-acetyl modification at the ribose moiety. This structural modification enhances its stability and bioavailability compared to natural adenosine. The compound's CAS number is 828247-65-0, and it is often used in research settings to explore adenosine receptor interactions and signaling pathways.

The biological activity of this compound primarily involves its interaction with adenosine receptors, specifically A1, A2A, A2B, and A3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses:

- Vasodilation : The compound acts as a smooth muscle relaxant, promoting vasodilation through A2A receptor activation, which has implications for cardiovascular health .

- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines through NF-κB signaling pathways .

- Neuroprotective Properties : this compound may exert neuroprotective effects by enhancing neuronal survival under stress conditions, such as hypoxia or oxidative stress .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Cardiovascular Studies : In a clinical trial involving patients with myocardial ischemia, administration of adenosine analogs showed significant reductions in infarct size when given during thrombolysis. This suggests potential applications for this compound in acute cardiac events .

- Neuroprotection in Animal Models : Studies have demonstrated that adenosine analogs can reduce neuronal death in models of ischemic stroke. For instance, mice treated with this compound exhibited improved neurological outcomes compared to controls .

- Cancer Research : Research indicates that this compound may inhibit tumor growth in various cancer models by modulating apoptotic pathways and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3',5'-TIPS-N-Ac-Adenosine, and what methodological considerations ensure reproducibility?

- Answer : Synthesis typically employs phosphoramidite chemistry, leveraging 5'-O-DMT and 2'-O-TBDMS protecting groups to prevent undesired side reactions. The N6-benzoyl modification enhances nucleobase stability during oligonucleotide chain assembly. Critical steps include:

- Coupling Efficiency : Use of activators like 1H-tetrazole or DCI (dicyanoimidazole) to optimize phosphoramidite activation .

- Deprotection : Sequential removal of TIPS (triisopropylsilyl) and acetyl (Ac) groups under mild acidic or fluoride-based conditions to preserve backbone integrity.

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures >95% purity. Validate via LC-MS (molecular weight ~700-800 Da) and ¹H/³¹P NMR for structural confirmation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Answer : Key analytical methods include:

- HPLC : Monitor retention time against a reference standard; impurities manifest as secondary peaks .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]⁺ at ~727 Da).

- NMR : ¹H NMR detects aromatic protons (δ 7.8–8.5 ppm for adenine), while ³¹P NMR distinguishes phosphate linkages (δ -1 to -3 ppm for phosphoramidite) .

Q. What are the primary biochemical applications of this compound in academic research?

- Answer : The compound is pivotal in:

- Oligonucleotide Modification : Studying RNA/DNA structure-function relationships by introducing stable adenosine analogs .

- Enzyme Kinetics : Probing adenosine deaminase or kinase activity via modified substrates .

- Therapeutic Development : Exploring antisense oligonucleotides or siRNA for diseases linked to adenosine signaling (e.g., cancer, neurodegenerative disorders) .

Q. How should researchers handle and store this compound to maintain stability?

- Answer : Store lyophilized powder at -20°C under anhydrous conditions. Reconstitute in anhydrous DMSO or acetonitrile to prevent hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions for single-use applications .

Q. What are common pitfalls in quantifying enzymatic activity using modified adenosine derivatives like this compound?

- Answer : Challenges include:

- Substrate Solubility : Optimize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂) to prevent aggregation.

- Enzyme Specificity : Validate activity with wild-type adenosine controls to rule out steric hindrance from TIPS/Ac groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic data when using this compound as a substrate?

- Answer : Discrepancies often arise from:

- Purity Variability : Re-analyze compound purity via HPLC and re-test enzyme activity. Impurities >2% can skew kinetics .

- Assay Conditions : Standardize cofactors (e.g., ATP/Mg²⁺ concentrations) and temperature (25°C vs. 37°C). Cross-validate with isothermal titration calorimetry (ITC) for binding affinity .

- Enzyme Source : Compare recombinant vs. native enzyme preparations; post-translational modifications may alter substrate recognition .

Q. What advanced strategies improve coupling efficiency during solid-phase synthesis of this compound-containing oligonucleotides?

- Answer : Optimize:

- Activation Time : Extend tetrazole-mediated activation to 3–5 minutes for sterically hindered phosphoramidites .

- Catalyst Additives : Use 5-(Ethylthio)-1H-tetrazole (ETT) for enhanced coupling rates.

- Post-Synthesis Analysis : Employ MALDI-TOF MS to detect truncation products and adjust coupling cycles iteratively .

Q. How can researchers characterize the impact of TIPS/Ac modifications on adenosine’s conformational dynamics?

- Answer : Utilize:

- 2D NMR (NOESY/ROESY) : Identify spatial proximity between TIPS/Ac groups and ribose protons to map steric effects .

- Molecular Dynamics (MD) Simulations : Model modified adenosine in aqueous solution to predict backbone flexibility and hydrogen bonding patterns.

- Circular Dichroism (CD) : Compare spectra with unmodified adenosine to detect shifts in sugar puckering (C2'-endo vs. C3'-endo) .

Q. What methodological safeguards ensure reproducibility in studies using this compound under varying experimental models?

- Answer :

- Blinded Analysis : Assign sample preparation and data interpretation to separate teams to reduce bias .

- Triangulation : Cross-validate results using orthogonal techniques (e.g., ITC for binding, fluorescence polarization for kinetics) .

- Replication : Perform triplicate assays across independent batches to account for synthesis variability .

Q. How can researchers adapt this compound for CRISPR/Cas9-based gene editing applications?

- Answer :

- Guide RNA (gRNA) Modification : Incorporate the compound into gRNA to enhance nuclease stability without disrupting Cas9 binding.

- Off-Target Analysis : Use next-gen sequencing (NGS) to compare editing efficiency and specificity against unmodified gRNA controls.

- Delivery Optimization : Formulate with lipid nanoparticles (LNPs) to improve cellular uptake in vitro and in vivo .

特性

IUPAC Name |

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULOPXIJTCCZDJ-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N5O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。